molecular formula C14H12N4O2S2 B6087261 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B6087261
M. Wt: 332.4 g/mol
InChI Key: SONPGCBJSSTKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, N₁-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide, features a benzothiazole core linked via an acetamide bridge to a 6-methyl-4-oxo-pyrimidinyl sulfanyl moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8-6-11(19)17-13(15-8)21-7-12(20)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONPGCBJSSTKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the existing literature on its synthesis, biological evaluations, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H18N6O4S2
  • Molecular Weight : 506.56 g/mol
  • InChIKey : YWDLTTCTJIDZQV-UHFFFAOYSA-N

This compound features a benzothiazole moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the development of various benzothiazole derivatives. The synthesis often involves:

  • Knoevenagel Condensation : This method has been used to create different derivatives by reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes.
  • Molecular Hybridization Techniques : These approaches combine different pharmacophores to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance:

  • Anti-tubercular Activity : A study highlighted that newly synthesized benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL. The compounds were tested against standard reference drugs for comparative analysis .
CompoundRMIC (μg/mL)Inhibition (%)
9aH25098
12aH10099

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within the bacteria.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their anti-tubercular properties. The study utilized both in vitro and in vivo models to assess efficacy and toxicity levels. The results indicated that certain derivatives not only inhibited bacterial growth but also had favorable safety profiles in animal models.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acetamide derivatives from the evidence:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
Target Compound Benzothiazole + pyrimidinyl sulfanyl 6-methyl-4-oxo-1,4-dihydropyrimidine ~393.45* N/A N/A
8t Indolylmethyl-oxadiazole + sulfanyl 5-chloro-2-methylphenyl 428.5 Amorphous 1H-NMR: δ 7.04 (t, H-5’), 6.95 (t, H-6’)
8u Indolylmethyl-oxadiazole + sulfanyl 2-ethoxy-6-methylphenyl 422.0 Amorphous EIMS: m/z 189 [M]+
BZ-IV Benzothiazole + 4-methylpiperazinyl 4-methylpiperazine ~306.37* N/A FT-IR: NH stretch ~3300 cm⁻¹
Compound Benzothiazole + tetrazolyl sulfanyl Mesityl (2,4,6-trimethylphenyl) ~547.69* N/A N/A
Compound Benzimidazole + sulfinyl/sulfonyl 6-methoxy/5-methoxy isomers ~534.60* 159–161 (dec.) 1H-NMR: δ 2.13 (s), 2.25 (s)

*Calculated based on molecular formulas.

Key Observations:
  • Heterocyclic Diversity: The target’s pyrimidinyl sulfanyl group distinguishes it from analogs like 8t–8w (oxadiazole-indole) and BZ-IV (piperazinyl) .
  • Spectral Characterization : NMR and IR data for analogs (e.g., δ 7.04 in 8t , NH stretches in BZ-IV ) highlight methodologies applicable to the target’s analysis.
Key Observations:
  • Enzyme Inhibition : compounds (8t–8w) showed moderate inhibition of LOX, α-glucosidase, and BChE, suggesting the target’s pyrimidinyl sulfanyl group could similarly interact with enzyme active sites .
  • Anticancer Potential: BZ-IV’s piperazinyl group contrasts with the target’s pyrimidine, but both benzothiazole cores are associated with anticancer activity in literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.